Cas no 80783-98-8 (N-methoxy-N-methylcyclohexanecarboxamide)

N-methoxy-N-methylcyclohexanecarboxamide structure
80783-98-8 structure
상품 이름:N-methoxy-N-methylcyclohexanecarboxamide
CAS 번호:80783-98-8
MF:C9H17NO2
메가와트:171.23678278923
MDL:MFCD12406909
CID:705038
PubChem ID:11769007

N-methoxy-N-methylcyclohexanecarboxamide 화학적 및 물리적 성질

이름 및 식별자

    • Cyclohexanecarboxamide, N-methoxy-N-methyl-
    • N-methoxy-N-methylcyclohexanecarboxamide
    • Cyclohexanecarboxamide,N-methoxy-N-methyl
    • cyclohexanecarboxylic acid methoxy(methyl)amide
    • cyclohexyl-N-methyl-N-methoxycarboxamide
    • N-methoxy-N-methyl cyclohexyl amide
    • N-Methyl-N-methoxy-cyclohexanecarboxamide
    • N-methyl-N-methoxycyclohexylcarbonamide
    • N-Methoxy-N-methylcyclohexanecarboxamide (ACI)
    • Cyclohexanecarboxylic acid N-methoxy-N-methylamide
    • MFCD12406909
    • AKOS008953272
    • N-methyl-N-methoxycyclohexanecarboxamide
    • CS-0048810
    • SCHEMBL65733
    • DTXSID20472088
    • AS-53279
    • N-methyl-N-methoxy cyclohexanecarboxamide
    • P16278
    • CON(C)C(=O)C1CCCCC1
    • cyclohexanecarboxylic acid methoxy-methyl-amide
    • MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • SY158700
    • DA-41319
    • EN300-172372
    • 80783-98-8
    • F1903-0099
    • MDL: MFCD12406909
    • 인치: 1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
    • InChIKey: MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • 미소: O=C(C1CCCCC1)N(C)OC

계산된 속성

  • 정밀분자량: 171.12600
  • 동위원소 질량: 171.125928785g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 153
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 29.5Ų

실험적 성질

  • PSA: 29.54000
  • LogP: 1.58650

N-methoxy-N-methylcyclohexanecarboxamide 보안 정보

N-methoxy-N-methylcyclohexanecarboxamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    중국 세관 번호:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분 함량, 용도, 포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

N-methoxy-N-methylcyclohexanecarboxamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B427633-50mg
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8
50mg
$ 70.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-0.25g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
0.25g
¥609.0 2024-07-19
Life Chemicals
F1903-0099-1g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%+
1g
$59.0 2023-09-07
Life Chemicals
F1903-0099-2.5g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%+
2.5g
$118.0 2023-09-07
Chemenu
CM202082-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
5g
$223 2024-07-23
Chemenu
CM202082-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
5g
$238 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
5g
¥4659.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-1g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
1g
¥1509.0 2024-07-19
Enamine
EN300-172372-0.1g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
0.1g
$21.0 2023-09-20
Life Chemicals
F1903-0099-5g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%+
5g
$177.0 2023-09-07

N-methoxy-N-methylcyclohexanecarboxamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
참조
An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

합성회로 2

반응 조건
참조
N-Methoxy-N-methylamides as effective acylating agents
Nahm, Steven; et al, Tetrahedron Letters, 1981, 22(39), 3815-18

합성회로 3

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

합성회로 4

반응 조건
1.1 Reagents: Pivalic acid ,  Pyridine ,  tert-Butyl hypochlorite Catalysts: Tempo Solvents: Acetonitrile ;  20 min, 0 °C; 1 h
1.2 25 °C
참조
Organocatalytic oxidation of aldehydes to mixed anhydrides
Toledo, Hila; et al, Chemical Communications (Cambridge, 2013, 49(39), 4367-4369

합성회로 5

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction
Zygalski, Lukas; et al, Organic Letters, 2018, 20(16), 5071-5074

합성회로 6

반응 조건
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → 10 °C; 10 °C → 0 °C
1.3 < 7 °C; 65 h, rt
1.4 Solvents: Water ;  rt
참조
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles
Pippel, Daniel J.; et al, Journal of Organic Chemistry, 2007, 72(15), 5828-5831

합성회로 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C
1.2 1 h, 0 °C
참조
A new synthesis of cyclohexyl-3-fluorobenzylone
Zhou, Xiao-ping; et al, Fenzi Kexue Xuebao, 2005, 21(2), 60-62

합성회로 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  48 h, rt
2.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
2.2 Reagents: Ammonium chloride Solvents: Water
참조
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

합성회로 9

반응 조건
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ;  0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Synthesis, 2014, 46(3), 320-330

합성회로 10

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, rt
참조
Catalytic enantioselective construction of β-quaternary carbons via a conjugate addition of cyanide to β,β-disubstituted α,β-unsaturated carbonyl compounds
Tanaka, Yuta; et al, Journal of the American Chemical Society, 2010, 132(26), 8862-8863

합성회로 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C
2.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
참조
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

합성회로 12

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  25 min, 22 °C
1.2 Reagents: [μ-(1,4-Diazabicyclo[2.2.2]octane-κN1:κN4)]hexamethyldialuminum Solvents: Tetrahydrofuran ;  16 min, 130 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Microwave acceleration in DABAL-Me3-mediated amide formation
Glynn, Daniel; et al, Tetrahedron Letters, 2008, 49(39), 5687-5688

합성회로 13

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

합성회로 14

반응 조건
1.1 Reagents: N,O-Dimethylhydroxylamine hydrochloride ,  Phosphorus trichloride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt; 4 h, reflux
2.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

합성회로 15

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Tributylphosphine ,  Dipyrithione
참조
A mild, one-pot method for the conversion of carboxylic acids into the corresponding Weinreb amides
Banwell, Martin; et al, Synthetic Communications, 2001, 31(13), 2011-2019

합성회로 16

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
참조
Asymmetric alkene-alkene reductive cross-coupling reaction via visible-light photoredox/cobalt dual catalysis
Maiti, Mamata; et al, Chemical Communications (Cambridge, 2023, 59(64), 9718-9721

합성회로 17

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine ,  S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane ,  Ethyl acetate
참조
A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

합성회로 18

반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran
참조
A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone
Williams, J. Michael; et al, Tetrahedron Letters, 1995, 36(31), 5461-4

합성회로 19

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  2 min, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Three-Step Synthetic Pathway toward Fully Decorated [1,2,3]Triazolo[4,5-d]pyrimidine (8-Azapurine) Derivatives
Reniers, Felien ; et al, Organic Letters, 2023, 25(16), 2820-2824

합성회로 20

반응 조건
1.1 Reagents: Triethylamine ,  Diphosgene Solvents: Dichloromethane ;  0 °C
1.2 0 °C → rt
참조
An efficient one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids
Kim, Misoo; et al, Synthetic Communications, 2003, 33(23), 4013-4018

합성회로 21

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; rt → -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium ;  15 min, -20 °C; 10 h, -20 °C
1.3 Reagents: Ammonium chloride Solvents: Diethyl ether ,  Water
참조
Copper(I)-Catalyzed Enantioselective Nucleophilic Borylation of Aliphatic Ketones: Synthesis of Enantioenriched Chiral Tertiary α-Hydroxyboronates
Kubota, Koji ; et al, Angewandte Chemie, 2017, 56(23), 6646-6650

합성회로 22

반응 조건
1.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

N-methoxy-N-methylcyclohexanecarboxamide Raw materials

N-methoxy-N-methylcyclohexanecarboxamide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80783-98-8)N-methoxy-N-methylcyclohexanecarboxamide
A1091178
순결:99%
재다:100g
가격 ($):396.0